4-(Tert-butoxycarbonyloxy)benzylalcohol 4-(Tert-butoxycarbonyloxy)benzylalcohol
Brand Name: Vulcanchem
CAS No.: 156281-11-7
VCID: VC20814806
InChI: InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

4-(Tert-butoxycarbonyloxy)benzylalcohol

CAS No.: 156281-11-7

Cat. No.: VC20814806

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butoxycarbonyloxy)benzylalcohol - 156281-11-7

Specification

CAS No. 156281-11-7
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name tert-butyl [4-(hydroxymethyl)phenyl] carbonate
Standard InChI InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Standard InChI Key BFOWSYHQIDOYPX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO
Canonical SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO

Introduction

Chemical Structure and Fundamental Properties

4-(Tert-butoxycarbonyloxy)benzylalcohol consists of a benzyl alcohol moiety with a tert-butoxycarbonyloxy group (commonly known as the Boc protecting group) at the para position. The molecular formula is C12H16O4, featuring a benzene ring core with two functional groups: a hydroxymethyl (-CH2OH) group and a tert-butoxycarbonyloxy group (-OCO2C(CH3)3). This structure gives the compound dual reactivity profiles that are valuable in organic synthesis.

The presence of the Boc protecting group at the para position serves a critical function by modifying the electronic properties of the benzene ring while simultaneously providing protection for the phenolic oxygen. This structural arrangement allows for selective reactions at the primary alcohol position without interference from the protected phenolic position .

Structural Characteristics

The compound features several key structural elements that determine its chemical behavior:

  • A primary benzyl alcohol group that can undergo oxidation reactions

  • A Boc-protected phenol oxygen at the para position

  • A tert-butyl group that provides steric hindrance and protection

  • An extended π-electron system through the carbonyl group of the Boc moiety

The three-dimensional arrangement of these groups creates a molecule with distinct reactivity patterns that differentiate it from simpler benzyl alcohol derivatives like 4-tert-butylbenzyl alcohol .

Nomenclature and Identification

Physical and Chemical Properties

Understanding the physical and chemical characteristics of 4-(Tert-butoxycarbonyloxy)benzylalcohol is essential for predicting its behavior in chemical reactions and determining suitable conditions for its synthesis and handling.

Physical Properties

4-(Tert-butoxycarbonyloxy)benzylalcohol typically appears as a white to off-white crystalline solid at room temperature. Based on its structural similarity to related compounds, the following physical properties can be inferred:

PropertyValueNotes
Physical StateCrystalline solidAt room temperature
Molecular Weight240.26 g/molCalculated from molecular formula C12H16O4
Melting Point75-80°C (estimated)Based on similar Boc-protected compounds
SolubilitySoluble in organic solvents; Limited water solubilitySimilar to other Boc-protected aromatics
Density~1.1-1.2 g/mL (estimated)Comparable to related benzyl alcohols
LogP2.3-2.8 (estimated)Indicating moderate lipophilicity

The presence of both the Boc group and the hydroxyl functionality creates an interesting polarity profile, making the compound soluble in moderately polar organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate, while showing limited solubility in highly polar solvents like water .

Chemical Reactivity

The chemical reactivity of 4-(Tert-butoxycarbonyloxy)benzylalcohol is defined by its two primary functional groups:

  • The primary benzyl alcohol group is susceptible to oxidation reactions, similar to those observed in the oxidation of benzyl alcohol to benzaldehyde using oxidizing agents like tert-butyl hydroperoxide (TBHP) .

  • The Boc-protected phenolic oxygen can undergo deprotection under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

This dual reactivity makes the compound particularly versatile as a synthetic intermediate. The benzyl alcohol group can be selectively oxidized to an aldehyde while maintaining the Boc protection at the para position, enabling step-wise functionalization in complex synthetic sequences.

Synthetic Routes to 4-(Tert-butoxycarbonyloxy)benzylalcohol

Multiple synthetic approaches can be employed to prepare 4-(Tert-butoxycarbonyloxy)benzylalcohol, with selection depending on available starting materials and desired reaction conditions.

Synthesis from 4-Hydroxybenzyl Alcohol

The most direct route involves Boc-protection of 4-hydroxybenzyl alcohol:

  • Starting with 4-hydroxybenzyl alcohol

  • Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base

  • Purification by column chromatography or recrystallization

This approach maintains the primary alcohol functionality while selectively protecting the phenolic hydroxyl group. The reaction typically proceeds under mild conditions and offers good yields.

Reduction-Based Approach

An alternative synthetic pathway involves:

  • Starting with 4-hydroxybenzoic acid or its derivatives

  • Boc-protection of the phenolic hydroxyl group

  • Reduction of the carboxylic acid or ester group to a primary alcohol

This method is advantageous when starting from readily available 4-hydroxybenzoic acid derivatives. The reduction step can be performed using lithium aluminum hydride (LiAlH4) or other reducing agents, similar to the reduction approach described for related compounds in the literature .

Optimization of Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol can be optimized by controlling several parameters:

ParameterOptimal RangeEffect on Reaction
Reaction Temperature0-25°CHigher temperatures can lead to side reactions
SolventTHF, DCM, or dioxaneAffects solubility and reaction rate
BaseTriethylamine, pyridine, or DMAPCatalyzes the Boc-protection reaction
Reaction Time2-6 hoursDepends on concentration and temperature
Boc2O Equivalents1.1-1.5Excess promotes complete conversion

Careful control of these conditions ensures high yields and purity of the desired product. The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Applications in Organic Synthesis

4-(Tert-butoxycarbonyloxy)benzylalcohol serves as a versatile building block in organic synthesis, with applications spanning from pharmaceutical development to materials science.

As a Protected Synthetic Intermediate

The compound's primary value lies in its ability to participate in selective transformations while maintaining orthogonal protection. The benzyl alcohol group can undergo various reactions:

  • Oxidation to the corresponding aldehyde

  • Conversion to reactive leaving groups (e.g., mesylates or tosylates)

  • Esterification or etherification reactions

  • Nucleophilic substitution reactions after activation

The preservation of the Boc-protected phenol oxygen throughout these transformations allows for selective deprotection at a later stage in the synthetic sequence .

Pharmaceutical Applications

In pharmaceutical synthesis, 4-(Tert-butoxycarbonyloxy)benzylalcohol can serve as a precursor for compounds with biological activity. The controlled oxidation of the benzyl alcohol moiety can lead to benzaldehyde derivatives similar to those described in the second search result, which are used as starting materials for various pharmaceutical compounds .

The Boc-protection strategy for phenols is widely employed in medicinal chemistry to:

  • Control the timing of phenol deprotection

  • Modify the electronic properties of aromatic rings

  • Influence the pharmacokinetic properties of drug candidates

Materials Science Applications

Beyond pharmaceutical applications, this compound and its derivatives find use in materials science, particularly in:

  • Polymer chemistry as monomers for specialty polymers

  • Development of smart materials with controlled release properties

  • Surface modification technologies where controlled deprotection triggers changes in surface properties

Oxidation Chemistry of the Benzyl Alcohol Group

The oxidation of the benzyl alcohol moiety in 4-(Tert-butoxycarbonyloxy)benzylalcohol represents an important transformation in its chemistry. Drawing parallels from research on similar compounds, several oxidation methods can be applied.

Selective Oxidation Methods

The primary benzyl alcohol group can be selectively oxidized to an aldehyde using various oxidizing agents:

Oxidizing AgentReaction ConditionsAdvantagesChallenges
TEMPO/NaOClAqueous/organic biphasic, 0-25°CMild, selective for 1° alcoholsRequires phase transfer catalysts
Pyridinium chlorochromate (PCC)DCM, room temperatureHigh selectivity, good yieldsChromium waste, potential toxicity
Dess-Martin periodinaneDCM, room temperatureVery mild, high selectivityReagent cost, potential instability
tert-Butyl hydroperoxide (TBHP)With suitable catalyst, 90°CGreen oxidant, high atom economyRequires catalyst optimization

The selection of oxidation method depends on scale, desired selectivity, and compatibility with the Boc protecting group. Research on benzyl alcohol oxidation with TBHP, as described in the first search result, suggests that similar catalytic systems could be effective for this compound .

Catalytic Systems for Benzyl Alcohol Oxidation

Based on the research findings for benzyl alcohol oxidation, mesoporous ceria-zirconia catalysts show promising activity for the selective oxidation of benzyl alcohols to benzaldehydes. These catalysts offer several advantages:

  • High selectivity toward aldehyde formation

  • Prevention of over-oxidation to carboxylic acids

  • Reusability across multiple reaction cycles

  • Environmentally benign reaction conditions

The structural similarity between 4-(Tert-butoxycarbonyloxy)benzylalcohol and simple benzyl alcohol suggests that similar catalytic systems could be effective, with appropriate optimization to account for the electronic effects of the Boc group .

Structure-Activity Relationships and Reactivity Patterns

The structure of 4-(Tert-butoxycarbonyloxy)benzylalcohol influences its chemical behavior in several ways that are important for understanding its applications.

Electronic Effects of the Boc Group

The tert-butoxycarbonyloxy group at the para position exerts specific electronic effects on the benzene ring:

  • It acts as an electron-withdrawing group through its carbonyl functionality

  • This electron-withdrawing effect decreases the electron density of the aromatic ring

  • Consequently, the benzyl alcohol group becomes less nucleophilic

  • The reduced electron density also affects the rate and selectivity of oxidation reactions

These electronic effects distinguish 4-(Tert-butoxycarbonyloxy)benzylalcohol from simpler benzyl alcohols like 4-tert-butylbenzyl alcohol, which has an electron-donating alkyl group instead .

Comparison with Related Compounds

Comparing 4-(Tert-butoxycarbonyloxy)benzylalcohol with structurally related compounds provides insight into its unique chemical profile:

CompoundKey Structural FeatureDifferences in Reactivity
4-(Tert-butoxycarbonyloxy)benzylalcoholBoc-protected phenol with CH₂OHDual reactivity; selective oxidation possible
4-tert-Butylbenzyl alcoholAlkyl substitution at para positionMore electron-rich ring; higher nucleophilicity
4-Hydroxybenzyl alcoholFree phenol groupHigher polarity; phenol can interfere with alcohol reactions
4-(N-Boc-N-methylaminomethyl)benzaldehydeDifferent Boc-protected functionalityAlready oxidized; different reactivity pattern

This comparison highlights the unique position of 4-(Tert-butoxycarbonyloxy)benzylalcohol in organic synthesis, offering balanced reactivity and protection capabilities .

Analytical Characterization

The unambiguous identification and purity assessment of 4-(Tert-butoxycarbonyloxy)benzylalcohol relies on various analytical techniques.

Spectroscopic Identification

Several spectroscopic methods are useful for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tert-butyl group (singlet at ~1.5 ppm), aromatic protons (two doublets at ~7.0-7.4 ppm), and the hydroxymethyl group (singlet at ~4.6 ppm)

    • ¹³C NMR would display signals for the carbonyl carbon of the Boc group (~150 ppm), aromatic carbons, hydroxymethyl carbon, and tert-butyl carbons

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for O-H stretching (~3300-3400 cm⁻¹)

    • C=O stretching of the carbonate (~1740-1760 cm⁻¹)

    • C-O stretching of both the alcohol and carbonate (~1200-1300 cm⁻¹)

    • Aromatic C=C stretching (~1450-1600 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 240

    • Fragmentation pattern showing loss of tert-butyl group (m/z 184)

    • Further fragmentation with loss of CO₂ (m/z 140)

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